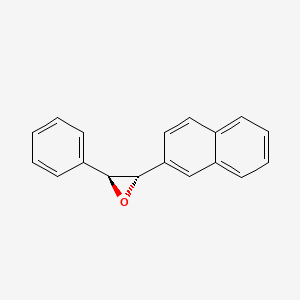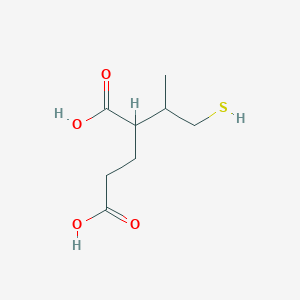
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- is a chemical compound with the molecular formula C6H10O4S It is known for its unique structure, which includes a mercapto group (–SH) attached to a methylethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2-(2-mercapto-1-methylethyl)- typically involves the reaction of glutaric acid derivatives with thiol-containing compounds. One common method is the esterification of glutaric acid followed by thiol addition under controlled conditions. The reaction is usually carried out in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: Reduction reactions can convert the mercapto group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, disulfides.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of pentanedioic acid, 2-(2-mercapto-1-methylethyl)- involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins or enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutaric acid: A simple dicarboxylic acid with similar structural features but lacking the mercapto group.
2-Methylglutaric acid: A derivative of glutaric acid with a methyl group substitution.
Succinic acid: Another dicarboxylic acid with a shorter carbon chain.
Uniqueness
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar dicarboxylic acids and makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
254737-24-1 |
|---|---|
Molekularformel |
C8H14O4S |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
2-(1-sulfanylpropan-2-yl)pentanedioic acid |
InChI |
InChI=1S/C8H14O4S/c1-5(4-13)6(8(11)12)2-3-7(9)10/h5-6,13H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
ODRDBLPMDUBXIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS)C(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
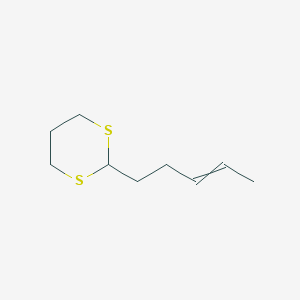
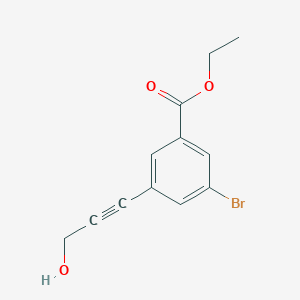
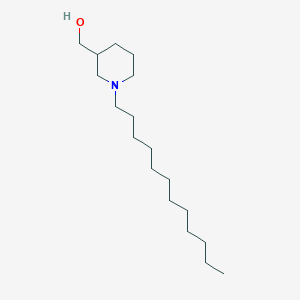




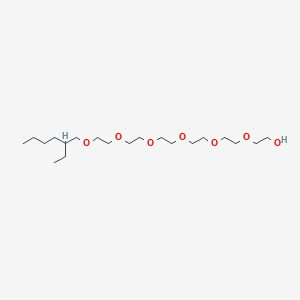
![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
